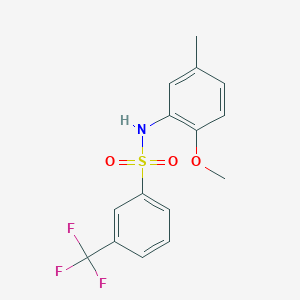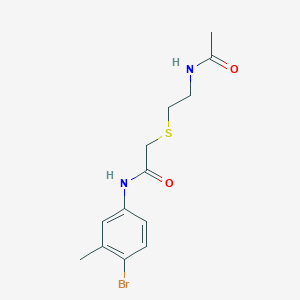
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as MTFB, is a chemical compound that belongs to the sulfonamide class of compounds. It has been widely used in scientific research for its various applications.
Mechanism of Action
MTFB acts as an inhibitor of CAIX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. MTFB also inhibits the expression of various genes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
MTFB has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of various genes involved in the growth and survival of cancer cells. Additionally, MTFB has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MTFB has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been found to be effective in inhibiting the growth and proliferation of cancer cells. Additionally, MTFB has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, MTFB also has some limitations for lab experiments. It is a toxic compound and requires careful handling. Additionally, the synthesis of MTFB is a multi-step process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on MTFB. One potential direction is the development of MTFB as a cancer therapy. MTFB has been found to inhibit the growth and proliferation of cancer cells and has shown promising results in preclinical studies. Another potential direction is the development of MTFB as a treatment for inflammatory diseases. MTFB has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of MTFB and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, MTFB is a chemical compound that has been extensively used in scientific research for its various applications. It has been found to be an effective inhibitor of CAIX, which is overexpressed in various types of cancer cells. MTFB has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. While MTFB has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on MTFB, including the development of MTFB as a cancer therapy and a treatment for inflammatory diseases.
Synthesis Methods
MTFB can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylphenol with trifluoromethyl benzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain MTFB in its pure form.
Scientific Research Applications
MTFB has been extensively used in scientific research for its various applications. It has been found to be an effective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. MTFB has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, MTFB has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-6-7-14(22-2)13(8-10)19-23(20,21)12-5-3-4-11(9-12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJQGJXDHQUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)

![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)
![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)